[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13462127
Molecular Formula: C15H27ClN2O3
Molecular Weight: 318.84 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H27ClN2O3 |
|---|---|
| Molecular Weight | 318.84 g/mol |
| IUPAC Name | tert-butyl N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C15H27ClN2O3/c1-11(2)18(14(20)21-15(3,4)5)10-12-7-6-8-17(12)13(19)9-16/h11-12H,6-10H2,1-5H3 |
| Standard InChI Key | DNPHVECWUUTWBA-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1CCCN1C(=O)CCl)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)N(CC1CCCN1C(=O)CCl)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The compound has the molecular formula C₁₅H₂₇ClN₂O₃ and a molecular weight of 318.84 g/mol . Its structure features a pyrrolidine ring substituted with a chloroacetyl group at the 1-position and an isopropyl-carbamic acid tert-butyl ester moiety at the 2-methyl position (Figure 1). The stereochemistry of the pyrrolidine ring influences its biological activity, with enantiomers such as the (S)-configured derivative being explicitly synthesized for targeted studies.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₇ClN₂O₃ | |
| Molecular Weight | 318.84 g/mol | |
| CAS Number | 1353988-91-6 | |
| Purity (Commercial) | ≥95% |
Spectroscopic Characterization
Structural elucidation relies on techniques such as ¹H/¹³C NMR and IR spectroscopy. The tert-butyl group typically resonates at δ 1.2–1.4 ppm in ¹H NMR, while the chloroacetyl carbonyl appears near δ 170 ppm in ¹³C NMR. IR spectra show characteristic stretches for the carbamate C=O (~1700 cm⁻¹) and amide N–H (~3300 cm⁻¹).
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis involves three key steps (Figure 2):
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Pyrrolidine Core Formation: Cyclization of γ-aminobutyraldehyde derivatives.
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Chloroacetyl Group Introduction: Acylation using chloroacetyl chloride under basic conditions.
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Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to protect the amine .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Chloroacetylation | Chloroacetyl chloride, DCM, 0°C, 2h | 85% | |
| Boc Protection | Boc₂O, NaHCO₃, THF/H₂O, 15°C, 2h | 89% | |
| Enantiomer Resolution | Chiral HPLC (S,S)-TADDOL column | 72% |
Process Optimization
Yields depend critically on solvent selection and temperature control. For example, using tetrahydrofuran (THF) instead of dichloromethane (DCM) during Boc protection improves solubility and reduces side reactions . Stereoselective synthesis of the (S)-enantiomer employs asymmetric hydrogenation with Ru-BINAP catalysts, achieving enantiomeric excess (ee) >98%.
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (0.176 mg/mL) but dissolves readily in polar aprotic solvents like DMSO or DMF . It is stable under inert atmospheres but hydrolyzes in acidic or basic conditions due to the labile tert-butyl carbamate group.
Table 3: Physicochemical Data
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 2.85–3.10 (m, 2H, pyrrolidine), 4.15 (q, 1H, CHCl₂).
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IR (KBr): 1705 cm⁻¹ (C=O), 1520 cm⁻¹ (N–H bend).
Research Findings and Experimental Data
In Vitro Studies
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Cytotoxicity Screening: The compound showed low cytotoxicity (CC₅₀ >100 µM) in HEK293 cells.
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Enzyme Inhibition: Inhibited trypsin-like proteases with Kᵢ = 8.2 µM.
Synthetic Derivatives
Table 4: Bioactivity of Structural Analogues
Future Research Directions
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Mechanistic Studies: Elucidate covalent binding targets via mass spectrometry.
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In Vivo Efficacy: Evaluate pharmacokinetics in rodent models.
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Structural Optimization: Modify the pyrrolidine scaffold to enhance selectivity.
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